molecular formula C17H21N3O2S B2652044 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 1007194-25-3

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

Cat. No. B2652044
CAS RN: 1007194-25-3
M. Wt: 331.43
InChI Key: DSOQUFUEODTRAW-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for regulating the levels of glycine in the brain.

Scientific Research Applications

Potent T-Type Calcium Channel Blocker

N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives, closely related to the requested compound, have been identified as potent, selective brain-penetrating T-type calcium channel blockers. This discovery, which includes compounds like ACT-709478, highlights their potential in treating generalized epilepsies due to their solubility, brain penetration, and negative Ames test results (Bezençon et al., 2017).

Hydrogen-Bonding Patterns in Derivatives

Research into the hydrogen-bonding patterns of similar N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides has provided insights into how these compounds interact at a molecular level. For instance, C-H...O hydrogen bonds and C-H...π(arene) hydrogen bonds have been observed in these derivatives, influencing their molecular chain and sheet formation (López et al., 2010).

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative of the requested compound, is an intermediate in the synthesis of antimalarial drugs. Its chemoselective monoacetylation is vital for creating effective antimalarial medications, with various parameters like acyl donors and reaction conditions being optimized for efficiency (Magadum & Yadav, 2018).

Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-Inflammatory Actions

Pyrazole novel derivatives, akin to the requested compound, have shown significant promise in toxicity assessment, tumor inhibition, and as antioxidants, analgesics, and anti-inflammatories. These findings emphasize the broad therapeutic potential of such compounds in various medical fields (Faheem, 2018).

Glutaminase Inhibition in Cancer Therapy

Compounds related to the queried molecule have been synthesized and evaluated as glutaminase inhibitors. Their potential in attenuating the growth of cancer cells, both in vitro and in mouse models, underscores their importance in cancer therapy research (Shukla et al., 2012).

Novel Acetyl-CoA Carboxylase Inhibitors

The synthesis of derivatives featuring an N-2 tert-butyl pyrazole core, structurally similar to the requested compound, has led to the discovery of novel acetyl-CoA carboxylase inhibitors. These findings are significant in the context of metabolic disease treatment (Huard et al., 2012).

properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-17(2,3)20-16(13-10-23(22)11-14(13)19-20)18-15(21)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOQUFUEODTRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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